molecular formula C8H4Br6 B12646725 1,4-Dibromo-2,5-bis(dibromomethyl)benzene CAS No. 36711-69-0

1,4-Dibromo-2,5-bis(dibromomethyl)benzene

Cat. No.: B12646725
CAS No.: 36711-69-0
M. Wt: 579.5 g/mol
InChI Key: KLEOTAJNEAAHOP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(dibromomethyl)benzene is a polybrominated aromatic compound with the molecular formula C8H4Br6 This compound is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 4, and two dibromomethyl groups attached at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through the formation of intermediate bromomethyl groups, which are further brominated to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis(dibromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include hydrogenated benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2,5-bis(dibromomethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other polybrominated compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis(dibromomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and dibromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of dibromomethyl groups.

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of dibromomethyl groups.

    1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with bromine atoms at different positions.

Uniqueness

1,4-Dibromo-2,5-bis(dibromomethyl)benzene is unique due to the presence of multiple bromine atoms and dibromomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

36711-69-0

Molecular Formula

C8H4Br6

Molecular Weight

579.5 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(dibromomethyl)benzene

InChI

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H

InChI Key

KLEOTAJNEAAHOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)C(Br)Br)Br)C(Br)Br

Origin of Product

United States

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